molecular formula C15H10F2O3 B1420378 6-(2,6-Difluorobenzoyl)-2,3-dihydro-1,4-benzodioxine CAS No. 1097078-33-5

6-(2,6-Difluorobenzoyl)-2,3-dihydro-1,4-benzodioxine

Cat. No. B1420378
M. Wt: 276.23 g/mol
InChI Key: UWWFHJZRQCZMOS-UHFFFAOYSA-N
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Description

The compound seems to contain a benzodioxine group and a 2,6-difluorobenzoyl group. Benzodioxine is a type of organic compound that contains an oxygen-bridged biphenyl group . The 2,6-difluorobenzoyl group is a type of acyl group that is derived from 2,6-difluorobenzoic acid .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For example, the 2,6-difluorobenzoyl group in the compound might undergo reactions typical of acyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, 2,6-difluorobenzoyl fluoride, a compound with a similar 2,6-difluorobenzoyl group, has a density of 1.4±0.1 g/cm³ and a boiling point of 173.8±30.0 °C at 760 mmHg .

Scientific Research Applications

Antibacterial and Enzyme Inhibition Properties

  • Synthesis and Bacterial Biofilm Inhibition : N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides were synthesized and showed inhibitory action against biofilms of Escherichia coli and Bacillus subtilis, with modest cytotoxicity (Abbasi et al., 2020).
  • Antibacterial and Lipoxygenase Inhibition : Synthesized sulfonamides with a 1,4-benzodioxin ring demonstrated good antibacterial activity against various bacterial strains and decent inhibition of the lipoxygenase enzyme (Abbasi et al., 2017).
  • Additional Antibacterial Agents : Other N-substituted sulfonamides bearing a benzodioxane moiety also exhibited potent antibacterial potential against Gram-negative and Gram-positive strains (Abbasi et al., 2016).

Synthesis and Chemical Applications

  • One-Step Synthesis : Polyfluoroalkylated heterocyclic compounds containing a methylenedioxy group were synthesized, showcasing versatility in chemical applications (黄维垣 et al., 2010).
  • Enzyme Inhibitory Potential : Synthesis of sulfonamides with benzodioxane and acetamide moieties led to significant inhibitory activity against yeast α-glucosidase and acetylcholinesterase (Abbasi et al., 2019).

Pharmaceutical Applications

  • Antiinflammatory Activity : Carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit were synthesized, with one analog showing potency comparable to Ibuprofen in anti-inflammatory assays (Vazquez et al., 1996).
  • Indole-3-Acetamide Hydrolase Application : An enzyme from Alcaligenes faecalis was used to produce enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, a chiral building block for therapeutic agents (Mishra et al., 2016).

Safety And Hazards

The safety and hazards of a compound depend on its structure and properties. For example, 2,6-difluorobenzoyl isocyanate, a compound with a similar 2,6-difluorobenzoyl group, is harmful if swallowed, in contact with skin, or inhaled .

Future Directions

The future directions for research on a compound depend on its potential applications. For example, compounds with a 2,6-difluorobenzoyl group could be further investigated for their potential uses in organic synthesis .

properties

IUPAC Name

(2,6-difluorophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O3/c16-10-2-1-3-11(17)14(10)15(18)9-4-5-12-13(8-9)20-7-6-19-12/h1-5,8H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWFHJZRQCZMOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)C3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,6-Difluorobenzoyl)-2,3-dihydro-1,4-benzodioxine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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